molecular formula C15H24N2O2 B8743750 TERT-BUTYL N-{2-[(2-PHENYLETHYL)AMINO]ETHYL}CARBAMATE

TERT-BUTYL N-{2-[(2-PHENYLETHYL)AMINO]ETHYL}CARBAMATE

Cat. No. B8743750
M. Wt: 264.36 g/mol
InChI Key: ZIFGFSHURYGRRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05998415

Procedure details

A solution of phenylethylamine hydrochloride (2.88 g, 0.018 mol) and 2-bromo-N-tert-butyloxycarbonylethylamine (4.1 g, 0.018 mmol) in DMF (50 mL), containing K2CO3 (5.0 g, 0.036 mol), was heated at 60° C. for 4 h. The solution was filtered, evaporated and the residue partitioned between CH2Cl2 (2×100 mL) and water (100 mL). The combined organic layers were dried (Na2SO4) and evaporated. The residue was chromatographed on silica gel, eluting with CH2Cl2 :MeOH (90:10), to afford the title compound (1.44 g, 30%) as a colourless oil. 1H NMR (250 MHz, CDCl3) δ 1.44 (9H, s), 2.74 (2H, t, J=6.0Hz), 2.79 (2H, m), 2.88 (2H, m), 3.19 (2H, m), 4.87 (1H, br s), 7.19-7.22 (3H, m), 7.26-7.31 (2H, m). MS (ES+) (265, M+1).
Quantity
2.88 g
Type
reactant
Reaction Step One
Name
2-bromo-N-tert-butyloxycarbonylethylamine
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
30%

Identifiers

REACTION_CXSMILES
Cl.[C:2]1([CH2:8][CH2:9][NH2:10])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.BrC([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])CN.[C:22]([O-])([O-])=O.[K+].[K+].C[N:29]([CH:31]=O)C>>[C:18]([O:17][C:15](=[O:16])[NH:29][CH2:31][CH2:22][NH:10][CH2:9][CH2:8][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)([CH3:19])([CH3:20])[CH3:21] |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
2.88 g
Type
reactant
Smiles
Cl.C1(=CC=CC=C1)CCN
Name
2-bromo-N-tert-butyloxycarbonylethylamine
Quantity
4.1 g
Type
reactant
Smiles
BrC(CN)C(=O)OC(C)(C)C
Name
Quantity
5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue partitioned between CH2Cl2 (2×100 mL) and water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel
WASH
Type
WASH
Details
eluting with CH2Cl2 :MeOH (90:10)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NCCNCCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.44 g
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.